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Compound of Interest

Compound Name: Fluorescein diacetate 5-maleimide

Cat. No.: B119745

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein diacetate 5-maleimide (FDAM) and its derivative, Fluorescein-5-maleimide
(F5M), are pivotal reagents in bioconjugation, offering a means to fluorescently label
biomolecules. This document provides detailed application notes and experimental protocols
for their use. FDAM is a cell-permeable, non-fluorescent molecule that becomes fluorescent
upon intracellular hydrolysis by esterases. This property makes it an excellent probe for
assessing cellular viability and enzymatic activity. Following hydrolysis, the maleimide group
can react with intracellular thiols, making it a tool for studying the cellular redox state. In
contrast, Fluorescein-5-maleimide is directly fluorescent and is primarily used for the in vitro
labeling of purified proteins, peptides, and other molecules containing free sulfhydryl groups.

Physicochemical and Spectroscopic Properties

The selection of a fluorescent probe is dictated by its spectral properties and reactivity. The key
characteristics of Fluorescein-5-maleimide, the active form of FDAM after esterase cleavage,
are summarized below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b119745?utm_src=pdf-interest
https://www.benchchem.com/product/b119745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value Reference

C24H13NO7 (F5M) / C28H17NOo
Molecular Formula [1]
(FDAM)

) 427.4 g/mol (F5M) / 511.44
Molecular Weight [1]
g/mol (FDAM)

Excitation Wavelength (Aex) ~494 nm [2]

Emission Wavelength (Aem) ~519 nm [2]

Molar Extinction Coefficient (¢) = 80,000 M~tcm™1 [1]

Reactive Group Maleimide [3][4]

Target Moiety Sulfhydryl groups (-SH) [1]

Solubility Soluble in DMF and DMSO [1][5]
Key Applications

e Intracellular Thiol Detection and Redox State Analysis: FDAM is used to quantify reduced
intracellular thiols in viable cells. After diffusing into the cell, esterases cleave the acetate
groups, rendering the molecule fluorescent and its maleimide group available to react with
intracellular thiols.[6][7]

» Protein and Peptide Labeling (in vitro): Fluorescein-5-maleimide is extensively used to
covalently label proteins and peptides at cysteine residues for visualization in fluorescence
microscopy, flow cytometry, and other analytical techniques.[2][8]

» Studying Protein Conformation: Changes in the fluorescence of a conjugated probe can
indicate conformational changes in the protein's structure.[9][10]

e Enzyme Activity Assays: FDAM can be used to measure intracellular esterase activity, which
is often correlated with cell viability and metabolic function.[11][12]

Experimental Protocols
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Protocol 1: In Vitro Labeling of Proteins with
Fluorescein-5-Maleimide

This protocol details the steps for conjugating Fluorescein-5-maleimide to a purified protein
containing free sulfhydryl groups.

Materials:

Fluorescein-5-maleimide (F5M)

Purified protein with free sulfhydryl groups (2-10 mg/mL)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Conjugation Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5. Degas the buffer
before use.

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

Dye removal column or dialysis equipment

Procedure:

e Protein Preparation:

o Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[3]

o If the protein contains disulfide bonds, reduce them by adding a 10-fold molar excess of
TCEP and incubating for 30-60 minutes at room temperature.[13] Note: If using DTT for
reduction, it must be removed before adding the maleimide dye.[3]

e Dye Preparation:
o Equilibrate the vial of F5M to room temperature before opening.[1]

o Immediately before use, prepare a 10 mM stock solution of F5M in anhydrous DMF or
DMSO.[3]
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e Conjugation Reaction:

o Add a 10- to 20-fold molar excess of the F5M stock solution to the protein solution. The
optimal ratio should be determined empirically for each protein.[14]

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from
light.[1]

 Purification of the Conjugate:

o Remove unreacted F5M using a dye removal column, gel filtration, or dialysis against a
suitable buffer.[1][5]

o Storage:

o Store the labeled protein at 4°C for short-term use (up to one month) or in single-use
aliquots at -20°C for long-term storage, protected from light.[1] For extended storage, the
addition of a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide
(0.01-0.03%) is recommended.[15]

Protocol 2: Measurement of Intracellular Thiols using
Fluorescein Diacetate 5-Maleimide (FDAM) and Flow
Cytometry

This protocol provides a method for assessing the intracellular thiol redox state in a cell
population using FDAM.

Materials:

Fluorescein diacetate 5-maleimide (FDAM)

Cell suspension (e.g., Jurkat cells)

Complete cell culture medium (e.g., IMDM)

d-PBS (Dulbecco's Phosphate-Buffered Saline)
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» N-ethylmaleimide (NEM) as a negative control

e Flow cytometer

Procedure:

o Cell Preparation:
o Culture cells to the desired density (e.g., 2 x 10° to 10° cells/mL).[6]
o Harvest and wash the cells with d-PBS.

o Control Sample Preparation:

o For a negative control, pre-incubate a sample of cells with 1 uM NEM for 20 minutes. This
will block the free thiol groups.[6]

o FDAM Labeling:
o Resuspend the cell pellets in d-PBS.
o Add FDAM to the cell suspension to a final concentration of 0.1 uM.[2]
o Incubate for 20 minutes on ice, protected from light.[6]
e Washing:
o Centrifuge the cells at 100-300 x g for 5 minutes at 4°C.[6]

o Remove the supernatant and wash the cell pellet with cold d-PBS. Repeat the wash step.

[6]
e Flow Cytometry Analysis:
o Resuspend the final cell pellet in a suitable buffer for flow cytometry.

o Analyze the fluorescence of the cell population using a flow cytometer with excitation at
488 nm and emission detection around 520-530 nm.[6]
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o The NEM-treated cells should exhibit significantly lower fluorescence compared to the
FDAM-only treated cells, confirming the thiol-specificity of the signal.[6]
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Caption: Intracellular activation and reaction of FDAM.

General Workflow for Protein Bioconjugation with
Fluorescein-5-Maleimide
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Caption: Workflow for labeling proteins with F5M.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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